Journal Name:Fashion and Textiles
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IF:0
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Fashion and Textiles ( IF 0 ) Pub Date: 2023-06-10 , DOI: 10.1016/j.apcata.2023.119302
[Cu(acac)(phen)(H2O)](ClO4) and [Cu(acac)(bipy)(H2O)](ClO4) catalysts were prepared by the immobilization of mixed-ligand complexes on graphene oxide derivatized with monochloroacetic acid. These catalysts were characterized through an ensemble of techniques including XRD, FTIR, Raman, and XPS while the catalytic behavior has been investigated in the oxidation of cyclohexene, 1-octene and glycerol in the presence of molecular oxygen. Cyclohexanone was the dominant product in the oxidation of cyclohexene resulting in selectivities higher than 50% for a conversion of 14.5%. The turnover frequencies were pretty high, namely, 4.5 h−1 for [Cu(acac)(phen)(H2O)](ClO4) and 2.3 h−1 for Cu(acac)(bipy)(H2O)](ClO4). The oxidation of 1-octene also occurred with a pretty high selectivity in 2-octanol as the main product. The role of copper in the oxidative dehydrogenation of glyceric acid towards tartronic acid was as well confirmed. Noteworthy, these catalysts were stable and their recycling occurred with no change in the conversion or selectivity.
Fashion and Textiles ( IF 0 ) Pub Date: 2023-06-01 , DOI: 10.1016/j.apcata.2023.119288
Supported Pd single-atom alloy (SAA) catalysts are selective in acetylene semi-hydrogenation. However, it is a challenge to prepare Pd SAA where Pd single atoms dispersed on the outmost surface of the catalysts because the Pd atoms on Pd SAA prepared by conventional impregnation distribute inside the alloyed particle or on the support surface after activation. In this work, we firstly synthesized Ni/SiO2 nanocatalysts by impregnation, followed by H2 reduction to generate metal Ni particles on SiO2. Subsequently, Pd single atoms are selectively deposited on the Ni particle surface by atomic layer deposition (ALD). The Pd species on the Pd1Ni/SiO2 prepared by ALD dispersed on the outmost surface of catalyst, presenting the improved catalytic performances in acetylene hydrogenation, as compared to a reference Pd1Ni/SiO2 catalyst prepared by impregnation. The Pd1Ni/SiO2 catalyst prepared by ALD with 5 cycles (0.04 wt. %Pd, 5c-Pd1Ni/SiO2) shows both superior hydrogenation activity (92 %) and selectivity (88 %) under mild temperature (80 °C) in the selective semi-hydrogenation of acetylene. Moreover, the specific activity of the 5c-Pd1Ni/SiO2 catalyst is the highest, as compared to the catalysts reported in literature. Therefore, we conclude that the metal single atoms on metal SAA catalyst prepared by ALD locate on the outmost surface of the catalyst, presenting the unusual catalytic performances in catalysis.
Fashion and Textiles ( IF 0 ) Pub Date: 2023-07-26 , DOI: 10.1016/j.apcata.2023.119346
The influence of added 1,3-butadiene on the selective hydrogenation of acetylene over Pd-Ag/Al2O3 catalyst was studied under tail-end conditions in an adiabatic reactor. It was found that 1,3-butadiene was hydrogenated to 1-butene, cis-2-butene, trans-2-butene and butane. Importantly, no increase of C6+ products from coupling with acetylene or ethylene could be observed. Presented results contradict an earlier hypothesized role of 1,3-butadiene in the formation of higher hydrocarbons. It is argued that a precursor of butadiene, vinyl-like C4H5 surface species, is the key intermediate in the formation of higher hydrocarbons.
Fashion and Textiles ( IF 0 ) Pub Date: 2023-07-10 , DOI: 10.1016/j.apcata.2023.119325
Spinel ferrite has been widely applied in the field of catalytic oxidation with its high selectivity, magnetic separation, and strong chemical stability. In this work, a series of porous carbon supported Co doping spinel copper ferrite (CuxCo1-xFe2O4@PC) were prepared via impregnation method for the catalytic oxidation of vanillyl alcohol (VAL) to vanillin (VN). The optimized Cu0.4Co0.6Fe2O4 @PC exhibited a nanoparticle morphology with mesoporous structure and BET surface area of 553.3 m2·g−1. Results showed that the conversion of VAL (CVAL) can reach to 96 % with 81 % of VN selectivity (SVN) in the presence of Cu0.4Co0.6Fe2O4 @PC at 80 °C for 40 min. Reusability experiment displayed that the CVAL (89 %) and SVN (79 %) can still achieve 92.3 % and 96.6 % of the initial ones after being used for 3 times. Furthermore, a possible pathway for the oxidation of VAL via·OH and·O2- active substances was also proposed. The work presents a supported doping spinel with enhanced VAL oxidation performance, which may be expected to apply in the field of selective catalysis.
Fashion and Textiles ( IF 0 ) Pub Date: 2023-05-27 , DOI: 10.1016/j.apcata.2023.119283
From sustainable development and application standpoint, visible-light-driven oxidation of sulfides is emerging as sizzling focuses. In this work, a series of novel polyoxometalate-based photocatalysts, PW12-M@COFs 1 − 3 (M = Ag+ 1, Cu2+ 2, Ni2+ 3) were successfully synthesized via the electrostatic interactions between POM anion and cationic porous M@COFs, which were characterized by infrared (IR) spectroscopy, EDS analysis, solid diffuse reflective spectroscopy etc. These compounds exhibit strong visible light adsorption and can be used as excellent photocatalysts for the oxidation of sulfides to sulfoxides and the degradation of chemical warfare agent simulant, 2-chloroethyl ethyl sulfide (CEES). Especially, compound 1 with Ag+ has the best catalytic activity, achieving 98% of methyl phenyl sulfide conversion with 99% of selectivity in 3.5 h illuminated by a 10 W 425 nm light-emitting diode (LED). When extended to other sulfur-containing compounds, it also demonstrates satisfactory yield to sulfoxide and degrade CEES within 2 h. The mechanism reveals that both singlet oxygen and superoxide radicals act as the reactive oxygen species for the visible-light-driven oxidation of various sulfides, corresponding to the photoinduced electron-transfer and energy-transfer pathways. Moreover, these catalysts exhibited excellent catalytic and structural stability.
Fashion and Textiles ( IF 0 ) Pub Date: 2023-07-26 , DOI: 10.1016/j.apcata.2023.119353
TiO2-{001} with preferentially exposed {001} supported SmMnOx was prepared for NOx reduction with NH3. The optimal TiMn30Sm10-{001} demonstrated remarkable low temperature catalytic activity (T50% = 71 oC). Besides, TiMn30Sm10-{001} achieved 80% NO conversion under a wide temperature window (140 oC ~ 280 oC) under gas hourly space velocity (GHSV) of 50000 h−1, along with excellent catalytic stability (> 85% NO conversion for 24 h at 200 oC) in both dry and humid conditions. It also showed enhanced N2 selectivity with T80% range from 60 to 160 oC. The outstanding catalytic performance of TiMn30Sm10-{001} was attributed to the combined efforts of high concentration of Mn3+, abundant surface adsorbed oxygen, and more acid sites due to the addition of SmOx and facets effect of TiO2-{001}. In situ infrared fourier transform spectroscopy analysis revealed that the NO reduction over TiMn30Sm10-{001} obeyed Langmuir-Hinshelwood mechanism. This work provides a rational strategy for designing facet-engineered catalysts for low-temperature SCR.
Fashion and Textiles ( IF 0 ) Pub Date: 2023-07-17 , DOI: 10.1016/j.apcata.2023.119343
The effects of typical dry powder fire extinguishing agents (DPFEA) on the CO oxidation catalysts were carried out. Cu-Mn-Ce-O composite catalyst (CuMn/Ce) for CO oxidation in loose contact with two typical components of DPFEA (NH4H2PO4 and NaHCO3) was tested to evaluate the performance of CO removal. The CO catalytic activities mixed by NaHCO3 are worse than those mixed by NH4H2PO4 at the same mixing ratios, which may be caused by the lower temperature range of NaHCO3 decomposition and the masked catalyst surfaces by CO2 and H2O released by NaHCO3. Further, the NaHCO3 resistance approach was proposed by introducing rare earth metal dopants (La, Sm and Ho) or coupling an alkaline sorbent (LiOH). Among all rare earth metal dopants, Sm is most appropriate for enhanced NaHCO3 resistance of CuMn/Ce catalyst. And 20 wt% LiOH-CuMn/Ce shows the best capacity for NaHCO3 resistance, as evidenced by the excellent CO catalytic performance similar to pure CuMn/Ce.
Fashion and Textiles ( IF 0 ) Pub Date: 2023-05-29 , DOI: 10.1016/j.apcata.2023.119287
Global industrial development and increased energy demand are key contributors to the rise in CO2 emissions and global climate change. It is therefore necessary to build a sustainable energy infrastructure that would be based on hydrogen from renewable energy sources. Herein, we first introduce the different methods for H2 generation, including photocatalysis with TiO2 as one of the most widely used photocatalysts. The various processes occurring on irradiated TiO2 and their contribution to photocatalytic H2 efficiency are discussed. The next part deals with the best techniques for material engineering, including self-doping, loading with co-catalysts, doping with metals and non-metals, and heterojunction structures. The last part displays the effects of external conditions that positively influence photocatalytic H2 production, especially thermo- and mechanically-assisted photocatalysis. As part of this special issue, this mini-review summarizes most of the investigations carried out in this field by the groups led by Prof. Bahnemann.
Fashion and Textiles ( IF 0 ) Pub Date: 2023-05-29 , DOI: 10.1016/j.apcata.2023.119285
A photocatalytic paint for the air decontamination was tested under different operating conditions in a reaction chamber that simulates an indoor room. An experimental design was applied to cover a wide range of indoor air conditions (irradiation level, air flow rate, relative humidity and inlet pollutant concentration). It was proposed to develop a first principles model capable of predicting the outlet contaminant concentration from the continuous reaction chamber or the evolution of the reactant concentration operating the chamber in batch mode. The main inputs for the model were: i) optical properties of the paint, ii) characteristics and dimensions of the radiation source, iii) dimensions and operating conditions of the reaction chamber, and iv) intrinsic photocatalytic kinetics previously determined. The developed models showed a very good agreement with experimental measurements. The proposed methodology could be extended considering all indoor environmental conditions to simulate air decontamination in real applications of photocatalytic paints.
Fashion and Textiles ( IF 0 ) Pub Date: 2023-06-26 , DOI: 10.1016/j.apcata.2023.119314
The main problems of liquid-phase oxidation of methylarenes to benzaldehydes are that the catalytic reaction rate is slow, benzaldehydes are easily over-oxidized to form benzoic acids, and a large amount of solvent is required. These problems make it difficult to realize the liquid phase catalytic oxidation of methylarenes to benzaldehydes in industrial production. Here, we report the catalytic oxidation of toluene to form benzaldehyde, by using N-hydroxyphthalimide (NHPI) as the radical catalyst, sheet-like Co-Mn-Al oxides (CMA-n) as the redox catalyst, and 1,1,1,3,3,3-hexafluoropropan-2-ol (HFIP) as the solvent. CMA-n/NHPI was found to be highly active in catalyzing the oxidation of toluene to benzaldehyde. The use of HFIP as the solvent prevents the over-oxidation of benzaldehyde to benzoic acid. In addition, the reaction proceeded at a high concentration of toluene. The conversion rate of toluene reached 5826 μmol g−1 h−1, and the generation rate of benzaldehyde reached 4049 μmol g−1 h−1.
Supplementary Information
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